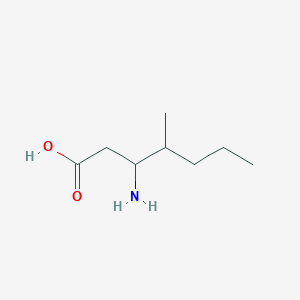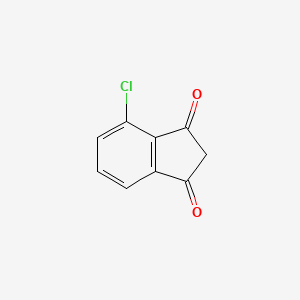
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid
Übersicht
Beschreibung
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is a chemical compound with the molecular formula C14H22O4S . It is a solid substance at room temperature . This compound is a metabolite of butylated hydroxytoluene .
Molecular Structure Analysis
The molecular weight of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is 286.39 . The linear structure formula is C14H22O4S .Physical And Chemical Properties Analysis
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is a solid substance at room temperature . The storage temperature is recommended to be dry and at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Environmental Fate
- Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been studied for their occurrence in various environmental matrices and potential human exposure. SPAs, due to their phenolic structures similar to 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid, are used in industrial and commercial products to prevent oxidative reactions. Recent studies have observed SPAs in indoor dust, outdoor air particulates, sea sediment, and river water, highlighting their widespread environmental presence. The research suggests that some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, which raises concerns about their environmental and health impacts (Liu & Mabury, 2020).
Treatment of Environmental Contaminants
- Advanced Oxidation Processes : Studies on the degradation of contaminants like acetaminophen and bisphenol S using advanced oxidation processes (AOPs) provide insights into potential applications for related compounds. These processes involve the generation of reactive species that can degrade a wide range of pollutants, offering a pathway to mitigate environmental contamination. The degradation mechanisms, by-products, and effects on biotoxicity are critical aspects of these studies, which could be relevant for understanding the environmental behavior of similar compounds (Qutob et al., 2022); (Fang et al., 2020).
Chemical Synthesis and Analysis
Photosensitive Protecting Groups : The application of photosensitive protecting groups in synthetic chemistry, including compounds like 3,5-dimethoxybenzoinyl, provides a glimpse into the synthesis strategies that could be applied to similar phenolic compounds. These protecting groups enable the selective activation or removal of functional groups in response to light, facilitating complex synthetic pathways (Amit et al., 1974).
Analytical Methods for Antioxidant Activity : The development of analytical methods to determine antioxidant activity is crucial for evaluating the potential applications of phenolic compounds in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, which may include compounds with similar structures to 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Wirkmechanismus
Target of Action
It’s known that this compound is a metabolite of butylated hydroxytoluene (bht) , which is a widely used antioxidant. BHT acts by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Mode of Action
Antioxidants like BHT work by donating a hydrogen atom to free radicals, neutralizing them and preventing them from causing oxidative damage .
Biochemical Pathways
As a metabolite of bht, it may be involved in the body’s oxidative stress response .
Pharmacokinetics
It’s known that bht, the parent compound, is metabolized in the liver to produce various metabolites, including 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid .
Result of Action
As a metabolite of bht, it may contribute to the antioxidant activity of bht, helping to neutralize free radicals and prevent oxidative damage .
Action Environment
The action, efficacy, and stability of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid can be influenced by various environmental factors . For instance, the compound’s stability may be affected by storage conditions, such as temperature and humidity . Its efficacy may also be influenced by the physiological environment, including pH and the presence of other compounds .
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)10-7-9(19(16,17)18)8-11(12(10)15)14(4,5)6/h7-8,15H,1-6H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIARAUEABNFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538108 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid | |
CAS RN |
25679-39-4 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)




![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)
![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)
![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)